

# Application Note: Protocols for the Oxidation of Menthol to Menthone

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## Compound of Interest

Compound Name:	Menthone
Cat. No.:	B156951

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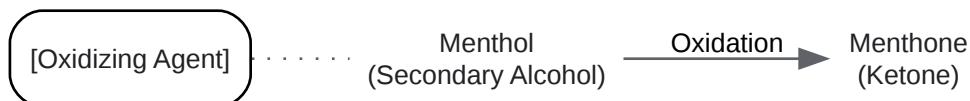
For Researchers, Scientists, and Drug Development Professionals

## Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis and plays a crucial role in the development of pharmaceuticals and other fine chemicals. **Menthone**, a valuable monoterpene ketone found in peppermint oil, is a key chiral building block and fragrance component.<sup>[1]</sup> Its synthesis via the oxidation of the readily available natural product, (-)-menthol, serves as an excellent case study for comparing various oxidation methodologies.<sup>[1][2]</sup> This application note provides detailed protocols for four distinct methods for the oxidation of menthol to **menthone**: a chromium-based method using Pyridinium Chlorochromate (PCC), a "green" oxidation using calcium hypochlorite, the classic Jones oxidation, and the mild Swern oxidation. The selection of an appropriate oxidation method is critical and often depends on factors such as scale, desired purity, environmental impact, and functional group tolerance.<sup>[2][3]</sup> This document aims to provide researchers with the necessary information to select and perform the most suitable protocol for their specific needs.

## Chemical Transformation

The fundamental chemical change in all the described protocols is the oxidation of the secondary alcohol group in menthol to a ketone group, yielding **menthone**.

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Caption: General reaction scheme for the oxidation of menthol to **menthone**.

## Comparative Data of Oxidation Protocols

The following table summarizes the key quantitative parameters for the different oxidation methods, allowing for a direct comparison of their efficiency and reaction conditions.

Oxidation Method	Oxidizing Agent	Solvent(s)	Reaction Time	Temperature (°C)	Yield (%)	Reference(s)
PCC Oxidation	Pyridinium Chlorochromate on Silica Gel	Dichloromethane, Diethyl Ether	< 90 min	Room Temperature	Not specified	[4]
Green Oxidation	Calcium Hypochlorite	Acetic Acid, Acetonitrile	1 hour	Room Temperature	88	[3][5]
Jones Oxidation	Sodium Dichromate, Sulfuric Acid	Water, Ether	Not specified	~55	83-85	[6]
Swern Oxidation	Oxalyl Chloride, DMSO, Triethylamine	Dichloromethane	Not specified	-78 to Room Temp	Not specified	[7][8]

## Experimental Protocols

### Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation

This method utilizes PCC immobilized on silica gel, which simplifies the workup and purification of the product.[4][9]

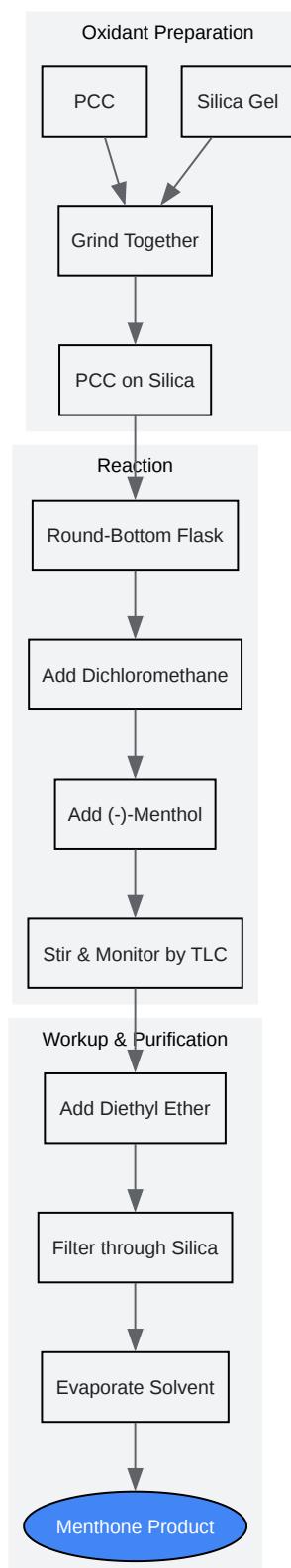
#### Materials:

- Pyridinium chlorochromate (PCC)
- Silica gel (35–70 mesh)
- (-)-Menthol
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Diethyl ether ( $\text{Et}_2\text{O}$ )
- Round-bottom flask (100 mL)
- Magnetic stirrer
- Büchner funnel
- TLC plates
- Phosphomolybdic acid solution (for TLC visualization)

#### Procedure:

- Oxidant Preparation: In a fume hood, add 4.85 g (22.5 mmol) of PCC to 4.85 g of silica gel in a mortar and grind with a pestle until a homogeneous orange powder is obtained.[4]
- Reaction Setup: Transfer the prepared PCC on silica to a 100 mL round-bottom flask equipped with a magnetic stirrer and add 50 mL of dichloromethane.[4]
- Addition of Menthol: To this suspension, add 2.34 g (15 mmol) of (-)-menthol.[4]
- Reaction Monitoring: Monitor the progress of the reaction by TLC using a 1:1 mixture of hexane and diethyl ether as the eluent. Visualize the spots using a phosphomolybdenic acid solution.[4] The reaction should be complete in less than 90 minutes.[4]

- Workup: Once the reaction is complete, add 120 mL of diethyl ether to the reaction mixture.  
[\[4\]](#)
- Purification: Filter the mixture through a Büchner funnel containing a 2.5–3 cm pad of silica gel. Wash the solid with an additional 20 mL of diethyl ether.[\[4\]](#)
- Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude **menthone**.[\[4\]](#)

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Caption: Workflow for the PCC oxidation of menthol.

## Protocol 2: Green Oxidation with Calcium Hypochlorite

This protocol presents a more environmentally friendly approach to the oxidation of menthol using a common bleaching agent.[\[2\]](#)[\[3\]](#)[\[5\]](#)

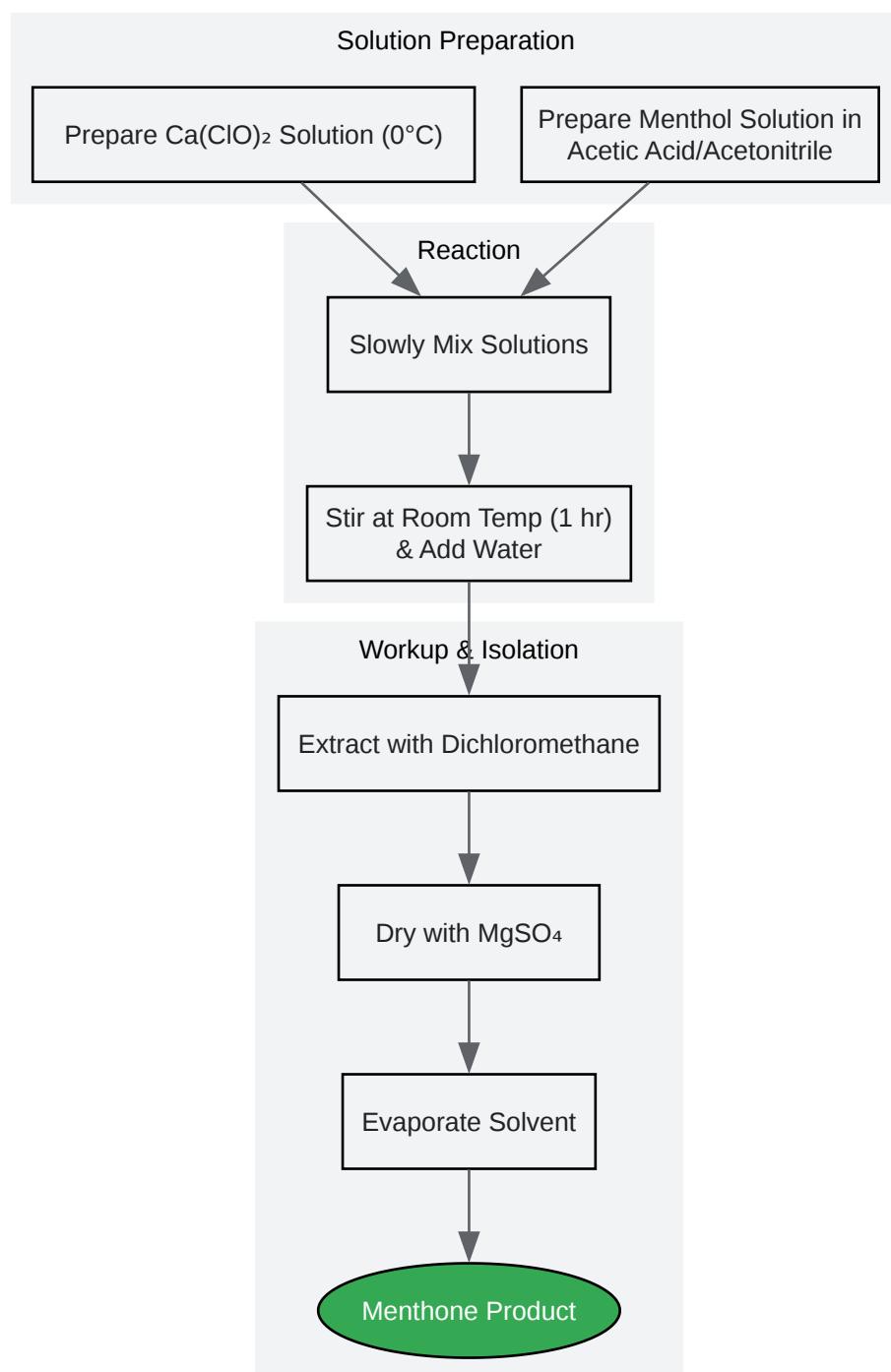
### Materials:

- Calcium hypochlorite ( $\text{Ca}(\text{ClO})_2$ )
- (-)-Menthol
- Glacial acetic acid
- Anhydrous acetonitrile
- Dichloromethane (for extraction)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel

### Procedure:

- Oxidant Solution: Prepare a solution of calcium hypochlorite by dissolving 7 g of  $\text{Ca}(\text{ClO})_2$  in 40 mL of water at 0 °C.[\[3\]](#)
- Menthol Solution: In a separate flask, dissolve 10 g of menthol in 50 mL of a 3:2 mixture of acetic acid and acetonitrile.[\[3\]](#)
- Reaction: Slowly add the menthol solution to the calcium hypochlorite solution under magnetic stirring.[\[3\]](#)
- Stirring: Allow the final solution to stir at room temperature for 1 hour. During this time, add an additional 40 mL of water to the solution.[\[3\]](#)

- Extraction: Extract the product from the reaction mixture with two 30 mL portions of dichloromethane.[3]
- Drying: Dry the combined organic layers over anhydrous magnesium sulfate.[3]
- Isolation: Filter to remove the drying agent and evaporate the solvent to yield the **menthone** product.[3]



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Caption: Workflow for the green oxidation of menthol.

## Protocol 3: Jones Oxidation

This is a classic and robust method for the oxidation of secondary alcohols.<sup>[6]</sup>

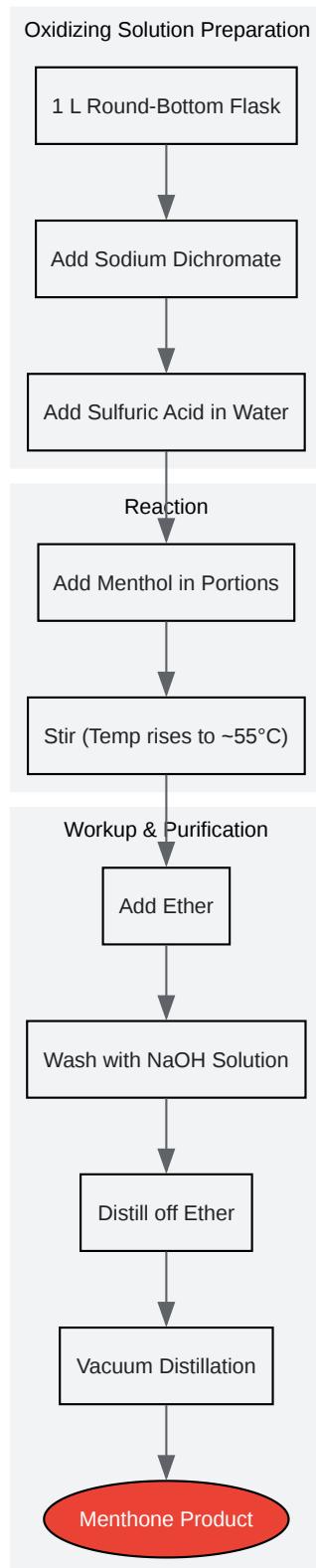
**Materials:**

- Sodium dichromate ( $\text{Na}_2\text{Cr}_2\text{O}_7$ ) or potassium dichromate ( $\text{K}_2\text{Cr}_2\text{O}_7$ )
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- (-)-Menthol
- Ether
- 5% Sodium hydroxide ( $\text{NaOH}$ ) solution
- Round-bottom flask (1 L)
- Mechanical stirrer
- Separatory funnel

**Procedure:**

- Oxidizing Solution: In a 1 L round-bottom flask equipped with a mechanical stirrer, dissolve 120 g (0.4 mol) of crystallized sodium dichromate in a solution of 100 g (54.3 mL, 0.97 mol) of concentrated sulfuric acid in 600 mL of water.<sup>[6]</sup>
- Addition of Menthol: Add 90 g (0.58 mol) of crystalline menthol in three or four portions to the stirred mixture.<sup>[6]</sup> The temperature will rise to approximately 55 °C. Gentle warming may be necessary if the reaction is slow to start.<sup>[6]</sup>
- Reaction Completion: Once the reaction is complete, the temperature will fall.<sup>[6]</sup>
- Workup: Mix the resulting oil with an equal volume of ether and transfer to a separatory funnel.<sup>[6]</sup>
- Washing: Wash the organic layer with three 200 mL portions of 5% sodium hydroxide solution. The dark brown oil should become light yellow.<sup>[6]</sup>
- Isolation: Remove the ether by distillation.<sup>[6]</sup>

- Purification: Distill the residue under reduced pressure, collecting the **menthone** fraction at 98–100 °C/18 mm.[6]



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Caption: Workflow for the Jones oxidation of menthol.

## Protocol 4: Swern Oxidation

The Swern oxidation is a mild, metal-free method that is tolerant of many functional groups.[\[7\]](#) [\[8\]](#) It is known for its mild reaction conditions but produces the malodorous byproduct dimethyl sulfide.[\[8\]](#)

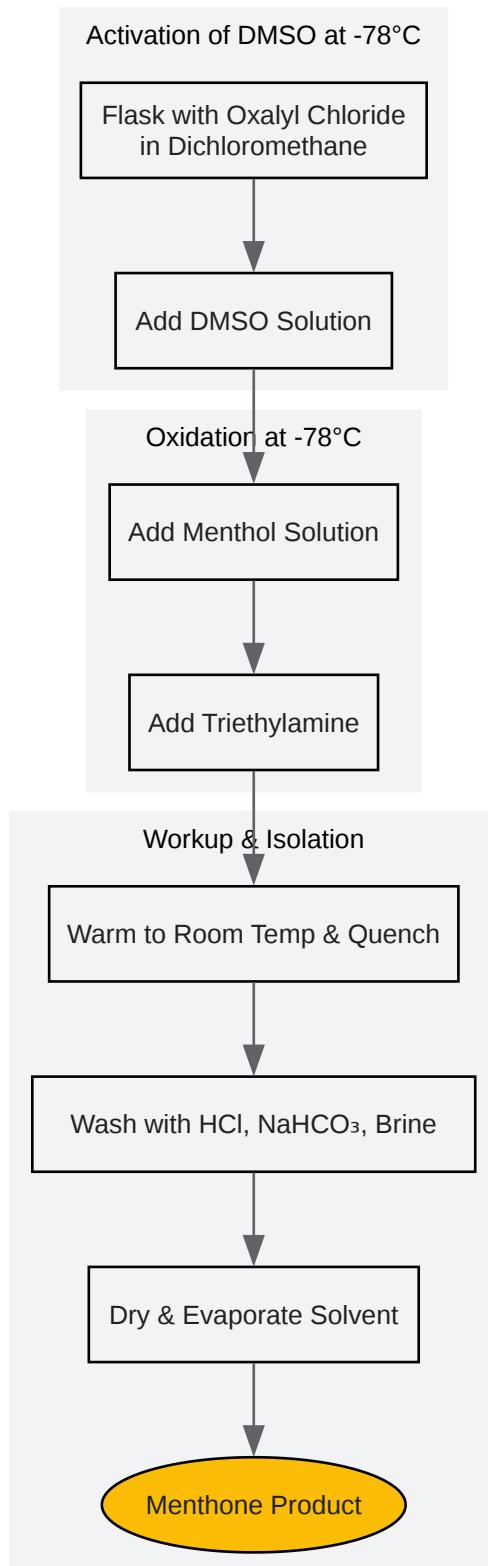
Materials:

- Oxalyl chloride ((COCl)<sub>2</sub>)
- Dimethyl sulfoxide (DMSO)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- (-)-Menthol
- Triethylamine (NEt<sub>3</sub>)
- Three-neck round-bottom flask
- Dropping funnels
- Magnetic stirrer
- Low-temperature bath (e.g., dry ice/acetone)

Procedure:

- Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, two dropping funnels, and a nitrogen inlet, dissolve oxalyl chloride in dichloromethane and cool the solution to -78 °C.
- Activation of DMSO: Add a solution of DMSO in dichloromethane dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C.

- Addition of Menthol: After stirring for a short period, add a solution of (-)-menthol in dichloromethane dropwise, again keeping the temperature at -78 °C.
- Formation of Ylide: After stirring, add triethylamine dropwise to the reaction mixture.
- Warming and Quenching: Allow the reaction to warm to room temperature, then quench with water.
- Workup: Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
- Drying and Isolation: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the crude **menthone**.



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Caption: Workflow for the Swern oxidation of menthol.

## Safety Considerations

- PCC: Pyridinium chlorochromate is a strong oxidizer and a suspected carcinogen.[4] It should be handled with extreme care in a fume hood, avoiding inhalation and skin contact.[4]
- Jones Reagent: Chromium(VI) compounds are carcinogenic and toxic.[10] All manipulations should be performed in a fume hood, and appropriate personal protective equipment should be worn. Waste containing chromium must be disposed of according to institutional guidelines.
- Swern Oxidation: The reaction generates carbon monoxide, which is highly toxic, and dimethyl sulfide, which has an extremely unpleasant odor.[8] This procedure must be carried out in a well-ventilated fume hood. The reaction is also performed at very low temperatures, requiring the use of appropriate cooling baths and insulated gloves.
- General: Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed for all procedures. Dichloromethane is a suspected carcinogen, and diethyl ether is highly flammable.[4]

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